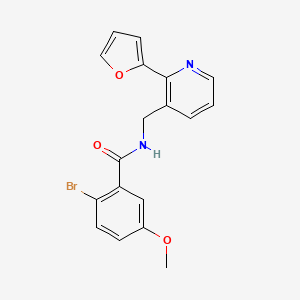

2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide

Description

2-Bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a benzamide derivative featuring a 2-bromo-5-methoxy-substituted aromatic ring and a heterocyclic substituent at the amide nitrogen. The nitrogen-linked group consists of a pyridine ring substituted at the 2-position with a furan moiety, creating a conjugated system that may influence electronic properties and biological interactions.

Properties

IUPAC Name |

2-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c1-23-13-6-7-15(19)14(10-13)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBWEINOXSZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 2-(furan-2-yl)pyridine, through a coupling reaction between furan and pyridine derivatives.

Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

Amidation: The brominated intermediate undergoes an amidation reaction with 5-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide under mild to moderate conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives of benzamide have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (SK-LU-1) . The specific mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation.

-

Targeting Inflammatory Diseases

- The compound may also play a role in modulating inflammatory responses. The A3 adenosine receptor has been identified as a target for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Compounds that interact with this receptor can potentially lead to new therapeutic strategies .

- Protein Degradation Mechanisms

Table 1: Summary of Research Findings on 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide

Pharmacological Insights

The pharmacological profile of this compound suggests it may act as a versatile agent in drug design. Its structure allows it to engage in multiple interactions within biological systems, making it a candidate for further exploration in:

- Antiviral therapies : Similar compounds have been evaluated for their effectiveness against viral infections.

- Neuroprotective agents : Investigations into dopamine receptor modulation indicate potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The furan and pyridine rings might facilitate binding to specific sites, while the bromine atom could participate in halogen bonding, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

In contrast, compound 1g () features a smaller, flexible 2-(tert-butylamino)-2-oxoethyl group, which may improve solubility but reduce target specificity . The quinazolinone derivative () includes a rigid, bicyclic substituent, significantly increasing molecular weight (~481 Da), which could limit membrane permeability .

The pyrimidobenzimidazole group in ’s compound adds nitrogen-rich heterocycles, likely enhancing interactions with nucleotide-binding domains (e.g., kinases) .

Synthetic Accessibility :

- Compound 1g was synthesized via a Ugi-4CR reaction (42% yield), a versatile method for generating structurally diverse amides. The target compound’s synthesis would likely require multi-step coupling of the pyridinyl-furan moiety, which may reduce overall yield .

Research Findings and Trends

- Halogenated Benzamides : Bromine and fluorine substituents are prevalent in kinase inhibitors and GPCR modulators due to their ability to engage in halogen bonding. The target compound’s bromine at position 2 may confer stronger hydrophobic interactions than fluorine .

- Heterocyclic Diversity: The pyridinyl-furan group in the target compound is distinct from the quinazolinone or benzimidazole groups in analogs, suggesting divergent biological targets. For example, quinazolinones are common in EGFR inhibitors, while furan-pyridine hybrids are explored in anti-inflammatory agents .

Biological Activity

2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Suzuki–Miyaura Cross-Coupling Reaction : This method allows for the formation of carbon-carbon bonds between a boronic acid derivative and a halogenated precursor in the presence of a palladium catalyst.

- Amidation Reactions : The final step often involves the coupling of an amine with an activated carboxylic acid derivative to form the amide bond.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains. A study reported that certain derivatives displayed minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis, suggesting that modifications to the furan and pyridine moieties can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays on various cancer cell lines. Notably:

- Cell Lines Tested : Human lung cancer cell lines such as A549, HCC827, and NCI-H358 were used to assess cytotoxicity.

- IC50 Values : The compound demonstrated promising antiproliferative activity with IC50 values in the micromolar range, indicating its potential as a therapeutic agent against specific cancers .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication processes in cancer cells or bacteria .

Case Studies

Several studies have documented the biological activity of compounds structurally related to this compound:

Q & A

Basic: What are the key steps in synthesizing 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves:

- Coupling reactions : Amide bond formation between 2-bromo-5-methoxybenzoic acid derivatives and the (2-(furan-2-yl)pyridin-3-yl)methanamine intermediate. This may employ coupling agents like EDC/HOBt or PyBOP .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm >95% purity. X-ray crystallography (as in ) can resolve ambiguous structural features .

Advanced: How can regioselectivity challenges in the alkylation of the pyridinyl-furan intermediate be addressed?

Methodological Answer:

Regioselectivity during alkylation or functionalization of the pyridinyl-furan moiety can be optimized by:

- Solvent Control : Polar aprotic solvents (e.g., DMF or DMSO) favor nucleophilic substitution at specific positions .

- Catalytic Systems : Transition metal catalysts (e.g., Pd or Cu) for directing group-assisted C-H activation, as seen in pyridine derivatization ( ).

- Computational Modeling : Density functional theory (DFT) calculations to predict reactive sites based on electron density and steric hindrance .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), bromine-substituted aromatic protons (δ ~7.2–7.8 ppm), and furan/pyridine ring protons (δ ~6.5–8.5 ppm). Compare with analogous compounds in and .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced: How can contradictory bioactivity data (e.g., antibacterial efficacy) across studies be resolved?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .

- Compound Stability : Assess degradation under assay conditions via HPLC. For example, methoxy or bromine groups may hydrolyze in acidic/basic media .

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to isolate the compound’s intrinsic activity .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS analysis .

- Enzyme Inhibition Assays : Test against bacterial targets like acetyltransferase (as in ) or kinases using fluorogenic substrates.

- Metabolomic Profiling : Track changes in bacterial metabolic pathways (e.g., cell wall biosynthesis) via GC-MS or LC-HRMS .

Basic: How can crystallographic data improve structural understanding?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and solvent molecules) .

- Comparative Analysis : Overlay the structure with related benzamide derivatives (e.g., ) to identify conformational flexibility or steric constraints affecting bioactivity.

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (e.g., LogP ~3.2), and cytochrome P450 interactions .

- Molecular Dynamics (MD) Simulations : Model membrane penetration or protein-ligand stability over time, leveraging force fields like CHARMM or AMBER .

Basic: What are the stability considerations during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent bromine-mediated photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Bioisosteric Replacement : Substitute bromine with chlorine or methoxy with ethoxy to modulate lipophilicity ( ).

- Fragment-Based Screening : Identify critical pharmacophores (e.g., pyridinyl-furan for target binding) via truncated analog synthesis .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.